Ferro- or antiferromagnetic interactions controlled by ditopic or chelating auxiliary ligands in 3D metal–organic frameworks†

Dalton Transactions Pub Date: 2016-10-28 DOI: 10.1039/C6DT03975H

Abstract

Three 3D Co(II) metal–organic frameworks of the general formula [Co(DNNDC)(NN)]n were reported, where DNNDC = 1,5-dinitronaphthalene-3,7-dicarboxylate and NN = bridging or chelating dipyridyl ligands. The MOFs exhibit similar 3D [Co(DNNDC)]n frameworks in which double-carboxylate-bridged [Co(OCO)2]n chains are cross-linked by naphthalene backbones. The bridging dipyridyl ligands [4,4′-bipyridine (bpy) and 1,2-bis(4-pyridyl)ethane (bpe)] serve as additional linkers between the chains to generate a reinforced framework with new net topology, while the chelating ligand 1,10-phenanthroline (phen) reinforces the frameworks through π–π stacking and C–H⋯O interactions. Remarkably, varying the auxiliary ligand leads to a change in the sign of the magnetic exchange through the double carboxylate bridge: the MOFs with the ditopic bpy and bpe ligands show ferromagnetic interactions, while the one with the chelating phen ligand shows antiferromagnetic exchange. The difference in magnetic exchange is attributable to the subtle change in the coordination conformation of the carboxylate bridge.

Graphical abstract: Ferro- or antiferromagnetic interactions controlled by ditopic or chelating auxiliary ligands in 3D metal–organic frameworks
Ferro- or antiferromagnetic interactions controlled by ditopic or chelating auxiliary ligands in 3D metal–organic frameworks†
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